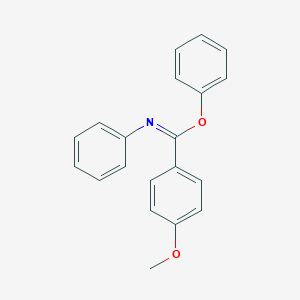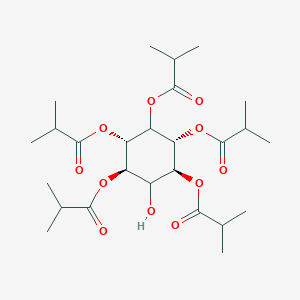
phenyl 4-methoxy-N-phenylbenzenecarboximidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 4-methoxy-N-phenylbenzenecarboximidate is an organic compound with the molecular formula C20H17NO2 It is known for its unique chemical structure, which includes a phenyl group, a methoxy group, and a benzenecarboximidate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-methoxy-N-phenylbenzenecarboximidate typically involves the reaction of 4-methoxybenzoic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Phenyl 4-methoxy-N-phenylbenzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents such as halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl 4-methoxybenzoic acid, while reduction could produce phenyl 4-methoxy-N-phenylbenzylamine.
科学研究应用
Phenyl 4-methoxy-N-phenylbenzenecarboximidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of phenyl 4-methoxy-N-phenylbenzenecarboximidate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the context of its use.
相似化合物的比较
Phenyl 4-methoxy-N-phenylbenzenecarboximidate can be compared with similar compounds such as:
Phenyl 4-methoxybenzoate: Similar in structure but lacks the carboximidate moiety.
Phenyl 4-methoxy-N-phenylbenzamide: Contains an amide group instead of the carboximidate group.
Phenyl 4-methoxy-N-phenylbenzylamine: Features an amine group in place of the carboximidate group.
These comparisons highlight the unique chemical properties and reactivity of this compound, making it a valuable compound for various applications.
属性
分子式 |
C20H17NO2 |
|---|---|
分子量 |
303.4g/mol |
IUPAC 名称 |
phenyl 4-methoxy-N-phenylbenzenecarboximidate |
InChI |
InChI=1S/C20H17NO2/c1-22-18-14-12-16(13-15-18)20(21-17-8-4-2-5-9-17)23-19-10-6-3-7-11-19/h2-15H,1H3 |
InChI 键 |
ZGQUBBPMIFLXKQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=NC2=CC=CC=C2)OC3=CC=CC=C3 |
规范 SMILES |
COC1=CC=C(C=C1)C(=NC2=CC=CC=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[7,7,11,13,13-pentamethyl-2-thia-4-azatetracyclo[7.5.1.1~1,11~.0~5,15~]hexadeca-5(15),9-dien-3-ylidene]-N-phenylamine](/img/structure/B514989.png)
![1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one](/img/structure/B514991.png)
![[3-(Hydroxymethyl)-4,4,8,10,10-pentamethyltricyclo[6.3.1.0~2,6~]dodec-2(6)-en-1-yl]methanol](/img/structure/B514992.png)
![(5,5,9,11,11-Pentamethyl-3-oxo-1-tricyclo[7.3.1.02,7]tridec-2(7)-enyl) 3,5-dinitrobenzoate](/img/structure/B514994.png)
![4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide](/img/structure/B514995.png)
![5,5,9,11,11-Pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-1-carbonitrile](/img/structure/B514997.png)
![4,4,6,10,10-Pentamethyl-13-oxatetracyclo[6.4.1.1~2,6~.0~1,8~]tetradecan-2-ol](/img/structure/B514999.png)
![Methyl 4-({3,5-bisnitrophenyl}hydrazono)-5,5,9,11,11-pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-1-carboxylate](/img/structure/B515000.png)
![1-[Amino(nitramido)methylidene]-2,3-diphenylguanidine](/img/structure/B515001.png)
![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-phenyldiazene](/img/structure/B515002.png)
![1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-3,4-dione 4-(N-phenylthiosemicarbazone)](/img/structure/B515003.png)
![N-[[[(Z)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B515006.png)
![N-{[2-({2-[(benzoylamino)carbothioyl]hydrazino}carbonyl)hydrazino]carbothioyl}benzamide](/img/structure/B515010.png)

